Arteannuin A

Leishmaniasis Antiparasitic Drug Discovery Artemisinin Derivatives

Arteannuin A (artemisinin) is the non-interchangeable parent lactone endoperoxide, not a derivative. It displays a unique pharmacological fingerprint—strong CAR3-mediated CYP3A4/2B6 induction not shared by arteannuin B—and superior potency against wild-type P. falciparum and Leishmania spp. vs. DHA and several clinical derivatives. As the essential reference standard for HPLC/LC-MS calibration and the sole starting material for semi-synthetic artesunate, artemether, and DHA, it ensures batch-to-batch consistency across ACT production. Procure high-purity Arteannuin A for validated analytical workflows, drug metabolism studies, and medicinal chemistry programs.

Molecular Formula C13H18O2
Molecular Weight 206.28 g/mol
Cat. No. B135959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArteannuin A
Molecular FormulaC13H18O2
Molecular Weight206.28 g/mol
Structural Identifiers
SMILESCC1CCC2C3C1CC=C(C3OC2=O)C
InChIInChI=1S/C13H18O2/c1-7-3-6-10-11-9(7)5-4-8(2)12(11)15-13(10)14/h4,7,9-12H,3,5-6H2,1-2H3/t7-,9+,10-,11+,12+/m1/s1
InChIKeyVXAMURHMZFPMIP-BGOACCFOSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Arteannuin A (Qinghaosu): Baseline Identity and Procurement Context for the Parent Artemisinin Sesquiterpene Lactone Endoperoxide


Arteannuin A is a naturally occurring sesquiterpene lactone endoperoxide, also known as qinghaosu or artemisinin (ART), isolated from the traditional Chinese medicinal herb Artemisia annua L. [1]. It serves as the foundational parent compound from which a family of semi-synthetic antimalarial derivatives (e.g., artesunate, artemether, dihydroartemisinin) are produced [2]. Its molecular structure is defined by a distinctive 1,2,4-trioxane pharmacophore, which is essential for its biological activity [1]. In a procurement context, Arteannuin A is not a derivative; it is the reference standard and chemical precursor for the entire artemisinin class of drugs.

Why In-Class Substitution of Arteannuin A with Semi-Synthetic Derivatives is Not Straightforward


While semi-synthetic derivatives like artesunate, artemether, and dihydroartemisinin (DHA) are the clinical mainstays of artemisinin-based combination therapies, their interchangeability with the parent compound Arteannuin A is not absolute. Arteannuin A exhibits a distinct pharmacological fingerprint that differs from its derivatives, particularly regarding its interaction with drug-metabolizing enzymes and its differential activity profile in certain disease models [1][2]. For instance, Arteannuin A demonstrates a uniquely strong induction effect on constitutive androstane receptor (CAR) 3-mediated CYP3A4/2B6 expression, a property not shared by its derivative arteannuin B [1]. Furthermore, in direct comparative studies, Arteannuin A has shown superior or distinct potency against specific targets, such as wild-type P. falciparum strains and certain Leishmania parasites, compared to some of its derivatives [2]. These quantitative differences underscore that simple in-class substitution for Arteannuin A in research or development workflows can lead to divergent experimental outcomes or altered pharmacokinetic profiles, making evidence-based selection paramount.

Quantitative Differentiation of Arteannuin A: Comparative Potency and Selectivity Data Versus Clinical Derivatives


Superior Cytotoxicity of Arteannuin A Compared to Dihydroartemisinin Against Leishmania amazonensis Amastigotes

In a direct head-to-head in vitro evaluation against intracellular Leishmania amazonensis amastigotes, Arteannuin A (artemisinin, ART) exhibited a significantly lower IC50 (indicating higher potency) compared to dihydroartemisinin (DHA), a common clinical derivative [1]. The data also show that the activity of Arteannuin A was statistically comparable (p > 0.05) to artemether and artesunate in this model, but it was specifically and significantly superior to DHA [1].

Leishmaniasis Antiparasitic Drug Discovery Artemisinin Derivatives

Potent Antimalarial Activity of Arteannuin A Against Wild-Type P. falciparum Versus Clinical Derivatives

In a study using a yeast model expressing P. falciparum ATP6 (PfATP6), the target of artemisinins, Arteannuin A (artemisinin) demonstrated a lower IC50 (10.6 μM) against the wild-type K667 strain compared to artesunate (14.8 μM), DHA (23.8 μM), and artemether (15.7 μM) [1]. This indicates that in this specific assay system, the parent compound exhibits superior inherent potency against the drug target compared to these widely used clinical derivatives.

Malaria Antimalarial Drug Discovery Plasmodium falciparum

Differential Induction of CYP3A4/2B6 by Arteannuin A: A Strong CAR3-Mediated Effect Distinct from Arteannuin B

In a comparative study of components from Artemisia annua extract, Arteannuin A was found to have a 'strong' induction effect on constitutive androstane receptor 3 (CAR3) in CAR-mediated CYP3A4 and CYP2B6 reporter gene systems [1]. In stark contrast, its close analog arteannuin B exhibited only a 'weak' induction effect on CAR3 in the CYP2B6 system and was not reported to have a strong effect in either [1]. This provides a clear, quantifiable distinction between two structurally related natural products.

Drug Metabolism Pharmacokinetics Drug-Drug Interaction Nuclear Receptors

Arteannuin A Exhibits Modest Cytotoxicity Against Ehrlich Ascites Tumor Cells Relative to Semi-Synthetic Derivatives

In a cytotoxicity screen against Ehrlich ascites tumor (EAT) cells, Arteannuin A (artemisinin) demonstrated an IC50 of 29.8 μM [1]. In contrast, a panel of semi-synthetic derivatives designed for improved antimalarial properties, including artemether, arteether, and sodium artesunate, exhibited greater potency with IC50 values ranging from 12.2 to 19.9 μM [1]. This cross-study comparison indicates that while Arteannuin A is the active core scaffold, specific structural modifications can enhance cytotoxicity against this particular cancer cell line.

Oncology Cancer Drug Discovery Cytotoxicity

Optimal Use Cases for Arteannuin A: From Reference Standard to Differentiated Lead Optimization


Reference Standard for Analytical Method Development and Quality Control in Artemisinin Production

Arteannuin A is the primary reference standard for the quantification of artemisinin content in plant material and for the calibration of analytical instruments (e.g., HPLC, LC-MS) used in the quality control of Artemisia annua extracts and the production of artemisinin-based active pharmaceutical ingredients (APIs). Its use is essential for ensuring batch-to-batch consistency in the supply chain [1].

In Vitro Drug-Drug Interaction Studies Focusing on CAR3-Mediated CYP Induction

Due to its uniquely strong induction effect on CAR3-mediated CYP3A4/2B6 expression compared to its analog arteannuin B, Arteannuin A is the optimal compound for investigating the molecular mechanisms of artemisinin-induced auto-induction of metabolism [1]. This makes it a critical tool for pharmacological studies aimed at understanding and mitigating potential drug-drug interactions in artemisinin-based combination therapies.

Antiparasitic Drug Discovery Targeting Leishmania or PfATP6-Expressing Strains

In early-stage drug discovery for leishmaniasis or for target-based antimalarial screens against PfATP6, Arteannuin A serves as a key reference compound. In these specific models, its potency is superior to DHA [2] and several clinical derivatives [3], respectively, making it a valuable positive control for validating assay systems and benchmarking the activity of novel synthetic peroxides.

Chemical Precursor for the Synthesis of Novel Semi-Synthetic Derivatives

Arteannuin A is the essential starting material for the industrial and laboratory-scale synthesis of its semi-synthetic derivatives (e.g., artesunate, artemether, dihydroartemisinin) [1]. For medicinal chemistry programs aiming to generate new libraries of artemisinin analogs with tailored pharmacological properties, procurement of high-purity Arteannuin A is a fundamental prerequisite.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Arteannuin A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.